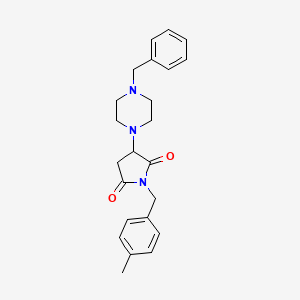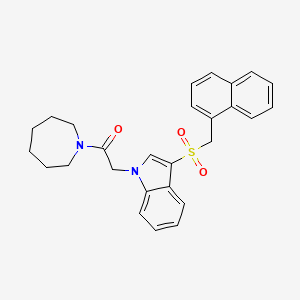![molecular formula C10H10N2O3 B2686888 Methyl 3-methoxyimidazo[1,2-a]pyridine-2-carboxylate CAS No. 893781-99-2](/img/structure/B2686888.png)
Methyl 3-methoxyimidazo[1,2-a]pyridine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 3-methoxyimidazo[1,2-a]pyridine-2-carboxylate (MMIPC) is a heterocyclic compound that has recently gained attention in the field of medicinal chemistry due to its potential therapeutic applications. MMIPC belongs to the class of imidazo[1,2-a]pyridine derivatives, which have been found to exhibit various biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Scientific Research Applications
Synthesis and Chemical Properties
- Novel Synthesis Routes : Research has explored novel synthesis routes for related imidazo[1,2-a]pyridine compounds, demonstrating the flexibility and adaptability of these molecules for various chemical modifications. For instance, the synthesis of 6-aminopyrazolo[4,3-c]pyridin-4(5H)-one, a new guanine analogue, from a related compound shows the potential for creating bioactive molecules (Ehler, Robins, & Meyer, 1977).
- Ionic Liquid Promoted Synthesis : The use of ionic liquids for promoting the one-pot synthesis of 3-aminoimidazo[1,2-a]pyridines represents a green chemistry approach, reducing reaction steps and environmental impact (Shaabani, Soleimani, & Maleki, 2006).
Biological Activities and Applications
- Anticancer Properties : Selenylated imidazo[1,2-a]pyridines have shown promise in breast cancer chemotherapy through inhibition of cell proliferation by Akt-mediated regulation, DNA cleavage, and apoptosis. This highlights the compound's potential in targeted cancer therapy (Almeida et al., 2018).
- Anti-Ulcer Activity : Benzimidazole derivatives, through a synthesis process involving pyridine derivatives, have been evaluated for anti-ulcer activity, suggesting the versatility of related structures in developing gastrointestinal treatments (Madala, 2017).
properties
IUPAC Name |
methyl 3-methoxyimidazo[1,2-a]pyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-14-9-8(10(13)15-2)11-7-5-3-4-6-12(7)9/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVBCOOHLVIZJES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=C2N1C=CC=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl 2-(3-methoxyphenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B2686805.png)


![N-Methyl-N-[(1-propyl-1H-pyrazol-3-YL)methyl]amine](/img/structure/B2686812.png)
![N-(3-chloro-4-methylphenyl)-2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2686814.png)





![2-Chloro-3-[(2,4-dimethylphenyl)sulfonyl]-4,6-dimethylpyridine](/img/structure/B2686822.png)


